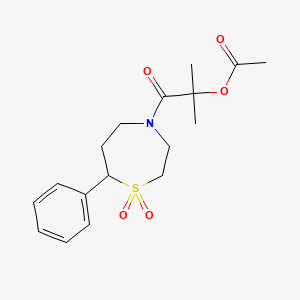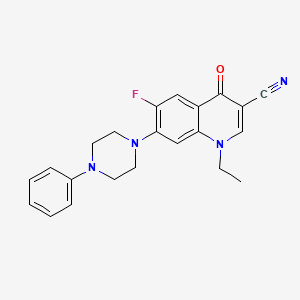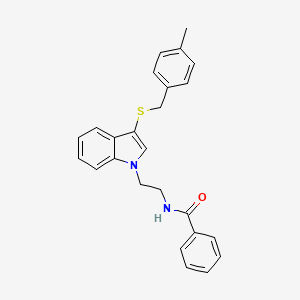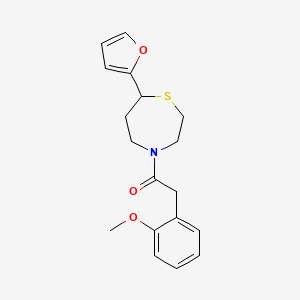![molecular formula C20H19FN6O2S B2443399 N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,4-dimethylthiazole-5-carboxamide CAS No. 1172776-96-3](/img/structure/B2443399.png)
N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,4-dimethylthiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,4-dimethylthiazole-5-carboxamide” is a pyrazolo[3,4-b]pyridine derivative . These derivatives have been synthesized and evaluated as TRK inhibitors . TRKs (Tropomyosin receptor kinases) are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can cause cancer .
Synthesis Analysis
The synthesis of these compounds involves scaffold hopping and computer-aided drug design . The synthetic route for these compounds involves coupling with ethoxycarbonylphenyl-boronic acid through a Suzuki reaction to produce an intermediate . This intermediate is then coupled with 2,5-difluorobenzyl through a Miyaura borylation reaction and Suzuki reaction in sequence in one pot .
Molecular Structure Analysis
The molecular structure of these compounds is complex, involving multiple rings and functional groups . The core structure is a pyrazolo[3,4-b]pyridine ring, which is substituted by a 2-fluorobenzyl and 4,6-diamino-5-[(methoxycarbonyl)amino]pyrimidin-2-yl groups at positions 1 and 3, respectively .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include Suzuki reactions and Miyaura borylation reactions . These reactions are used to couple different components of the molecule together .
Applications De Recherche Scientifique
Anticancer Activity
Compounds structurally related to N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,4-dimethylthiazole-5-carboxamide have been extensively studied for their anticancer properties. Research has demonstrated that these compounds exhibit significant inhibitory effects on various cancer cell lines, including colon, lung, breast, and liver cancers. The mode of action often involves the inhibition of critical enzymes or pathways essential for cancer cell proliferation and survival, such as DNA gyrase in Mycobacterium tuberculosis, which is analogous to targeting similar mechanisms in cancer cells (Jeankumar et al., 2013), (Hassan et al., 2015).
Anti-Inflammatory and Antinociceptive Activities
Some derivatives have been shown to possess anti-inflammatory and antinociceptive activities, which could make them potential candidates for the development of new analgesic and anti-inflammatory drugs. These activities are evaluated through models like rat paw edema and thermal stimulus techniques, highlighting the therapeutic potential of these compounds in managing pain and inflammation without the high ulcerogenic activity associated with many conventional treatments (Alam et al., 2010).
Antibacterial Agents
The structural analogs of N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,4-dimethylthiazole-5-carboxamide have been investigated for their antibacterial properties. These compounds target bacterial enzymes and pathways, offering a potential route for the development of new antibacterial agents, especially in the face of rising antibiotic resistance. The compounds' effectiveness against a variety of bacterial strains underscores their potential as a basis for developing novel antibacterial therapies (Palkar et al., 2017).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
N-[2-[5-[(2-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN6O2S/c1-12-17(30-13(2)25-12)19(28)22-7-8-27-18-15(9-24-27)20(29)26(11-23-18)10-14-5-3-4-6-16(14)21/h3-6,9,11H,7-8,10H2,1-2H3,(H,22,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOZVQLGSDLFZOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,4-dimethylthiazole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-chlorophenyl)sulfinyl-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2443316.png)
![2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenethylacetamide](/img/structure/B2443319.png)


![9-(3-chlorobenzyl)-3-(4-ethoxyphenyl)-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2443327.png)
![(2E)-3-[4-(Allyloxy)-3,5-dichlorophenyl]acrylic acid](/img/structure/B2443328.png)

![(4Z)-3-(3,4-dimethoxyphenyl)-N-methoxy-1H,4H-indeno[1,2-c]pyrazol-4-imine](/img/structure/B2443333.png)


![(11Z)-N-(3-chlorophenyl)-11-[(2,4-dimethoxyphenyl)imino]-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2443336.png)


![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)furan-2-carboxamide hydrochloride](/img/structure/B2443339.png)